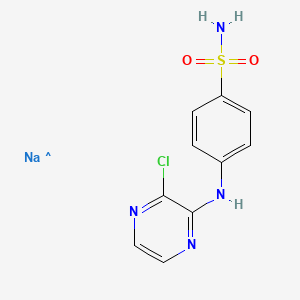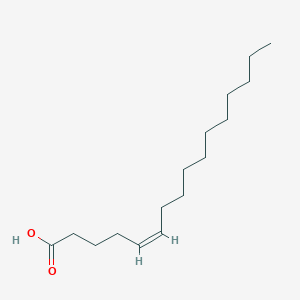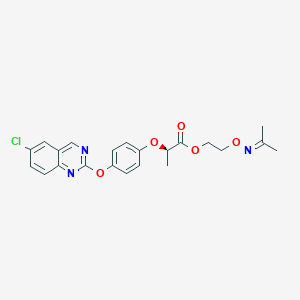
Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is a complex compound with a cobalt center coordinated to two azo ligands. The compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. One common method involves the diazotization of 2-amino-1-naphthylamine followed by coupling with 5-nitrosalicylaldehyde. The resulting azo compound is then reacted with a cobalt salt, such as cobalt chloride, in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: Reduction reactions can lead to the formation of lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where the azo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(II) complexes. Substitution reactions can result in a variety of cobalt-ligand complexes with different properties.
科学的研究の応用
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and electrochemical materials.
作用機序
The mechanism by which Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves coordination chemistry. The cobalt center can interact with various substrates, facilitating electron transfer and catalytic processes. The azo ligands can also participate in redox reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
Uniqueness
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .
特性
CAS番号 |
68966-98-3 |
|---|---|
分子式 |
C32H20CoN8O6.Na C32H20CoN8NaO6 |
分子量 |
694.5 g/mol |
IUPAC名 |
sodium;2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O3.Co.Na/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;;/h2*1-9H,(H2-,17,18,19,21);;/q2*-1;+3;+1/p-2 |
InChIキー |
BBFMGPVGZQMPRF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















